Enantiomer-Dependent Convulsant Potency and GAD Inhibition
The D-enantiomer core of Cbz-D-allylglycine exhibits significantly weaker convulsant activity in mice compared to its L-counterpart. In a direct head-to-head study, both D- and L-allylglycine induced convulsions, but the dose of D-allylglycine required was substantially higher than that of the L-isomer [1]. In vitro, both isomers inhibited brain glutamate decarboxylase (GAD) to approximately the same extent; however, in vivo L-allylglycine inhibited GAD more strongly than the D-isomer, a difference attributed to slower blood–brain barrier penetration of the D-enantiomer [1]. Consequently, D-allylglycine is explicitly recommended as a negative control supplement versus L-allylglycine in GABA research . This functional differentiation means that procurement of the enantiopure D-form (as Cbz-D-allylglycine) is mandatory for any study where the stereochemical identity of the allylglycine residue directly determines the pharmacological readout.
| Evidence Dimension | In vivo convulsant dose and brain GAD inhibition |
|---|---|
| Target Compound Data | D-allylglycine: higher convulsant dose required; weaker in vivo GAD inhibition; slower brain penetration |
| Comparator Or Baseline | L-allylglycine: lower convulsant dose; stronger in vivo GAD inhibition; faster brain penetration |
| Quantified Difference | Qualitative rank order (D > L for convulsant dose; L > D for in vivo GAD inhibition); dose–response curves reported in original publication |
| Conditions | Mouse convulsion model; brain GAD activity assay ex vivo (Orlowski et al., 1977) |
Why This Matters
A researcher requiring a stereochemically defined, biologically attenuated allylglycine derivative for negative-control experiments must select the D-enantiomer; the L-form would produce a confounding pharmacological signal.
- [1] Orlowski, M., Reingold, D.F., Stanley, M.E. D- and L-stereoisomers of allylglycine: convulsive action and inhibition of brain L-glutamate decarboxylase. Journal of Neurochemistry, 1977, 28(2), 349–353. View Source
